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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological effects of TIM-063, a cell-

permeable inhibitor initially developed as a selective antagonist for Ca2+/calmodulin-dependent

protein kinase kinase (CaMKK). Subsequent research has revealed its broader kinase

inhibitory profile, most notably against adaptor-associated kinase 1 (AAK1). This document

summarizes the key quantitative data, details the experimental methodologies used in these

preliminary studies, and visualizes the associated biochemical pathways and workflows.

Quantitative Biological Activity of TIM-063
The inhibitory activity of TIM-063 has been quantified against its primary targets, CaMKK

isoforms, and a significant off-target kinase, AAK1. The following tables summarize the key

inhibitory constants.

Table 1: Inhibitory Activity of TIM-063 against CaMKK Isoforms[1]

Target Inhibition Constant (Kᵢ) IC₅₀

CaMKKα 0.35 µM 0.63 µM

CaMKKβ 0.2 µM 0.96 µM

Table 2: Inhibitory Activity of TIM-063 against AAK1[2][3][4]
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Target IC₅₀

AAK1 8.51 µM

Mechanism of Action
TIM-063 functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of its

target kinases.[1] Studies have shown that its interaction with CaMKK is conformation-

dependent and reversible.[5] TIM-063 preferentially binds to the active state of CaMKK and its

binding is dependent on the presence of Ca²⁺/calmodulin.[5] The inhibitor's interaction with the

catalytic domain of AAK1 has also been confirmed.[6][7]

Experimental Protocols
The following sections detail the key experimental methodologies employed in the

characterization of TIM-063's biological effects.

Kinase Inhibition Assays
The inhibitory potency of TIM-063 against its target kinases was determined using in vitro

kinase assays.

Objective: To quantify the concentration of TIM-063 required to inhibit 50% of the kinase

activity (IC₅₀) and to determine the binding affinity (Kᵢ).

Methodology:

The protein kinase activities of the His-tagged AAK1 catalytic domain were assessed at

30°C for 20 minutes.[2][8]

The reaction mixture contained 100 µM [γ-³²P]ATP.[2][8]

Experiments were conducted in the presence of varying concentrations of TIM-063.[2][8]

The amount of ³²P incorporated into a generic substrate was measured to determine the

kinase activity.
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IC₅₀ values were calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

Kinobeads-Based Chemical Proteomics
A chemical proteomics approach utilizing "Kinobeads" was instrumental in identifying the

cellular targets of TIM-063.[6][7]

Objective: To identify proteins, particularly kinases, that interact with TIM-063 in a cellular

context.

Methodology:

Immobilization: TIM-063 was covalently attached to Sepharose beads to create TIM-063-

Sepharose (also referred to as TIM-127-Sepharose).[5][6][7]

Affinity Capture: Cellular extracts, such as those from mouse cerebrum, were incubated

with the TIM-063-Sepharose beads.[2]

Washing: The beads were extensively washed to remove non-specifically bound proteins.

[6]

Elution: Proteins specifically bound to TIM-063 were eluted from the beads using a buffer

containing a high concentration of free TIM-063 (e.g., 100 µM).[2]

Identification: The eluted proteins were identified using mass spectrometry.[2][6]

Cellular Assays
The cell permeability and in-cell activity of TIM-063 were confirmed through cellular assays.

Objective: To assess the ability of TIM-063 to inhibit endogenous CaMKK activity within intact

cells.

Methodology:

HeLa cells or transfected COS-7 cells were treated with varying concentrations of TIM-063
(0-29 µM) for 6 hours.[1]
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The phosphorylation of downstream targets of CaMKK, such as CaMKIV, was measured

to assess the level of CaMKK inhibition.[1]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving CaMKK and the

experimental workflow for target identification using Kinobeads.
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CaMKK Signaling Pathway and Inhibition by TIM-063.
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Kinobeads Experimental Workflow for Target Identification.

Repurposing Potential and Future Directions
The discovery of AAK1 as an off-target of TIM-063 highlights the potential for repurposing

existing kinase inhibitors.[6] While TIM-063 itself shows moderate inhibitory activity against

AAK1, it has served as a valuable lead compound. This has led to the development of TIM-063
derivatives, such as TIM-098a, which exhibit significantly higher potency and selectivity for

AAK1 (IC₅₀ = 0.24 µM) without affecting CaMKK activity.[2][3][4] AAK1 is implicated in various

neurological disorders and viral infections, making these new compounds promising candidates

for further therapeutic development.[6] Future research will likely focus on optimizing the

selectivity and pharmacokinetic properties of these novel AAK1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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